molecular formula C10H14ClNOS B6625819 2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol

2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol

Cat. No.: B6625819
M. Wt: 231.74 g/mol
InChI Key: DJNZIDDWQRWDNB-UHFFFAOYSA-N
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Description

2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol is a compound that features a thiophene ring substituted with a chlorine atom and an aminoethanol group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol typically involves the reaction of 3-chlorothiophene with appropriate reagents to introduce the aminoethanol group. One common method is the condensation reaction, which involves the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorothiophene: A simpler thiophene derivative with similar chemical properties.

    2-Aminomethyl-3-chlorothiophene: Another thiophene derivative with an amino group.

    Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group.

Uniqueness

2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine-substituted thiophene ring and an aminoethanol group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(3-chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNOS/c1-2-4-12(5-6-13)8-10-9(11)3-7-14-10/h2-3,7,13H,1,4-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZIDDWQRWDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCO)CC1=C(C=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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